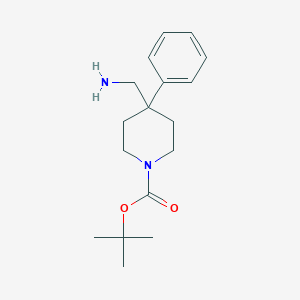

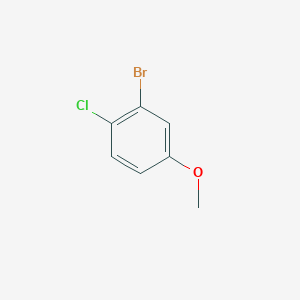

![molecular formula C12H15ClO2 B129054 2-[4-(氯甲基)苯基]丙酸乙酯 CAS No. 43153-03-3](/img/structure/B129054.png)

2-[4-(氯甲基)苯基]丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

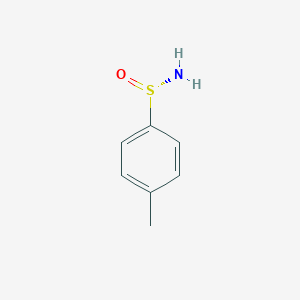

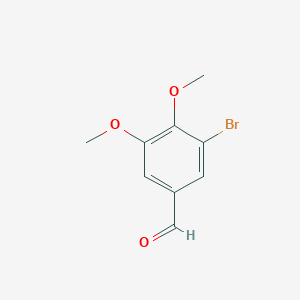

Ethyl 2-[4-(chloromethyl)phenyl]propanoate is a chemical compound that has been the subject of various research studies due to its potential applications in different fields. The compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further linked to a propanoate ester group. This structure has been utilized in the synthesis of polymers, herbicides, and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds with chloromethyl phenyl groups has been reported in several studies. For instance, a ladder-like polysilsesquioxane with side-chain 2-(4-chloromethyl phenyl) ethyl groups was synthesized using a stepwise coupling polymerization, starting from a monomer synthesized by a hydrosilylation reaction . Another study described the two-step synthesis of a related compound, ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate, which involved starting materials such as hydroquinone and ethyl (2S)-O-tosyl-lactate . These methods demonstrate the versatility of chloromethyl phenyl compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-[4-(chloromethyl)phenyl]propanoate has been confirmed using various spectroscopic techniques. For example, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS spectroscopy. Computational methods such as DFT were also employed to determine molecular geometry and vibrational frequencies . These studies provide a detailed understanding of the molecular structure and confirm the identity of the synthesized compounds.

Chemical Reactions Analysis

Compounds with chloromethyl phenyl groups participate in various chemical reactions. Reactions with O-nucleophiles and N-nucleophiles have been reported, leading to the formation of phenoxymethyl and methoxymethyl derivatives, as well as dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones . Additionally, the insertion of dichlorocarbene into carbon-hydrogen bonds has been studied, demonstrating the reactivity of chloromethyl groups in the presence of metal compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromethyl phenyl compounds are influenced by their molecular structure. The novel ladder-like polymer mentioned earlier exhibits promising potential applications due to its thermal stability and solubility, as characterized by DSC, TGA, VPO, and XRD . The compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was found to exist as the enamine tautomer in the solid state, with specific bond distances and hydrogen bonding patterns . These properties are crucial for the application of these compounds in various domains.

科学研究应用

反应性聚合物和功能材料的合成

通过逐步偶联聚合合成了新型的可溶性、结构有序的梯形聚倍硅氧烷,其具有反应性侧链 2-(4-氯甲基苯基)乙基基团。由于其有序结构和反应性侧链,合成的单体和聚合物有可能作为原子转移自由基聚合的引发剂和各种先进功能聚合物的先驱。这项研究展示了 2-[4-(氯甲基)苯基]丙酸乙酯衍生物在创造具有先进材料和纳米技术领域潜在应用的材料方面的多功能性 Chunqing Liu, Yang Liu, P. Xie, D. Dai, Rongben Zhang, 2001。

有机合成进展

2-[4-(氯甲基)苯基]丙酸乙酯在各种有机合成过程中充当重要的中间体。例如,它已被用于制造 4-苯基-2-丁酮,这是一种合成旨在减轻炎症和充当可待因替代品的药物的关键介质。合成过程涉及多个步骤,包括克莱森缩合和取代反应,突出了该化合物在旨在生产医学相关化合物的复杂有机合成程序中的效用 Jiangli Zhang, 2005。

抗癌和抗菌剂的开发

在药物研究领域,2-[4-(氯甲基)苯基]丙酸乙酯的衍生物,特别是硫代氨基甲腙衍生物,已显示出作为抗癌和抗菌剂的希望。这些化合物表现出良好的抗癌活性、抗菌性能和较低的毒性,使其对了解其药代动力学机制非常感兴趣。研究这些衍生物与人血清白蛋白的结合特性对于开发有效的药物递送系统至关重要 S. Karthikeyan, G. Bharanidharan, Manish Kesherwani, K. Mani, N. Srinivasan, D. Velmurugan, P. Aruna, S. Ganesan, 2016。

抗菌潜力的探索

该化合物的用途延伸到合成具有潜在抗菌活性的新型氮杂环丁烷。通过进行各种化学反应,2-[4-(氯甲基)苯基]丙酸乙酯衍生物转化为针对一系列微生物威胁进行有效性测试的化合物。这项研究强调了 2-[4-(氯甲基)苯基]丙酸乙酯衍生物在促进新型抗菌剂开发方面的潜力,从而解决了人们对抗生素耐药性的日益担忧 K. Doraswamy, P. Ramana, 2013。

属性

IUPAC Name |

ethyl 2-[4-(chloromethyl)phenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-7,9H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRSKOFNPMYRSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451320 |

Source

|

| Record name | Ethyl 2-[4-(chloromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[4-(chloromethyl)phenyl]propanoate | |

CAS RN |

43153-03-3 |

Source

|

| Record name | Ethyl 2-[4-(chloromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。